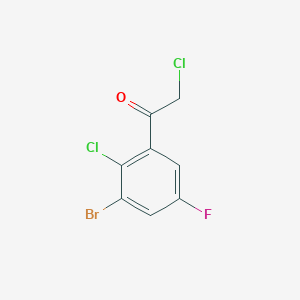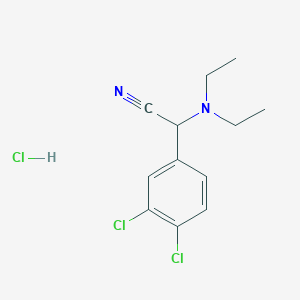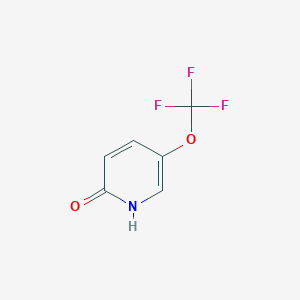
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
概要
説明
3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a phenacyl chloride derivative. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3’-Bromo-2’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Chemistry
In chemistry, 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is used as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its halogen atoms can enhance the binding affinity and specificity of drug candidates to their biological targets. It is also investigated for its antimicrobial and anticancer properties .
Industry
In the industrial sector, 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface coatings .
作用機序
The mechanism of action of 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the inhibition or activation of specific biological pathways. The compound’s structure allows it to form strong halogen bonds with target molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but lacks the phenacyl chloride moiety.
3-Bromo-5-chloro-2-fluoropyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is unique due to its specific halogenation pattern and the presence of the phenacyl chloride group.
特性
IUPAC Name |
1-(3-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAKLQKEIZVPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)


![(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride](/img/structure/B1460140.png)


![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1460145.png)


![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1460151.png)
![3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1460152.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride](/img/structure/B1460153.png)
![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B1460155.png)
![4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride](/img/structure/B1460156.png)
